Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related ethyl 3-oxobutanoate derivatives and their synthesis, molecular structures, and chemical properties. These derivatives are often synthesized through reactions such as Knoevenagel condensation and can exhibit biological activities like antimicrobial effects .
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using this reaction with the respective benzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid . This suggests that a similar approach could be used for the synthesis of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate.
Molecular Structure Analysis
X-ray diffraction studies have been used to confirm the molecular structures of synthesized compounds. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similar structural analyses have been performed for other derivatives, indicating that the molecular structure of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate could also be elucidated using these techniques.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-oxobutanoate derivatives are influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can introduce unique properties such as increased lipophilicity . The antimicrobial and antioxidant activities of these compounds have been evaluated, showing that they can have significant biological effects . These studies provide a basis for understanding the potential properties of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, was synthesized and evaluated for its antimicrobial and antioxidant activities. The compound showed notable susceptibilities in these areas (Kumar et al., 2016).
Synthesis and Antioxidant Properties of Derivatives : Another study investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which includes compounds structurally similar to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate. These compounds demonstrated significant antioxidant activity (Stanchev et al., 2009).
Catalytic and Synthetic Applications
Synthesis of Heterocycles : A versatile approach to synthesize diverse trifluoromethyl heterocycles was developed using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, showcasing the utility of similar compounds in organic synthesis (Honey et al., 2012).
Biosynthesis of Optically Pure Compounds : Research has been conducted on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate esters using biocatalysis. This process involves the reduction of ethyl 4-chloro-3-oxobutanoate, a compound related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate (Ye et al., 2011).
Plant Growth Regulation
- Growth-Regulating Activity on Plants : A study on the growth-regulating activity of 4-hydroxycoumarin derivatives, structurally related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, demonstrated their influence on nitrogen-fixing soybean plants. This research highlights the potential agricultural applications of such compounds (Stanchev et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.
Future Directions
This involves hypothesizing potential applications for the compound based on its properties and behavior. It could also involve suggesting further studies to gain a deeper understanding of the compound.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
ethyl 4-oxo-4-(4-propylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-4-2/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPABHXPDYGMDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645850 |
Source
|
Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |
CAS RN |
57821-80-4 |
Source
|
Record name | Ethyl γ-oxo-4-propylbenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57821-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-(4-propylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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